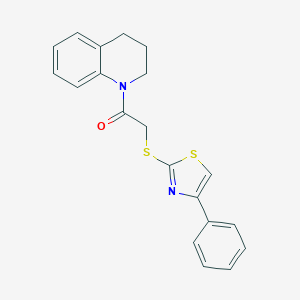
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is a complex organic compound that features a quinoline and thiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Formation of the Thiazole Moiety: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an alpha-haloketone.
Coupling of the Two Moieties: The final step involves the coupling of the quinoline and thiazole moieties through a sulfanyl linkage, typically using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
作用機序
The mechanism of action of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety may intercalate with DNA, while the thiazole moiety could interact with proteins or enzymes, leading to inhibition of their activity.
類似化合物との比較
Similar Compounds
1-(4-chlorophenyl)-1,4-dihydro-2H-isoquinolin-3-one: Similar in structure but with a different functional group.
3,4-dihydro-2H-isoquinolin-1-one: Lacks the thiazole moiety.
Uniqueness
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is unique due to the presence of both quinoline and thiazole moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C20H18N2OS2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C20H18N2OS2/c23-19(22-12-6-10-16-9-4-5-11-18(16)22)14-25-20-21-17(13-24-20)15-7-2-1-3-8-15/h1-5,7-9,11,13H,6,10,12,14H2 |
InChIキー |
GNDWIPOLWAVXRH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















